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Compound of Interest

Compound Name:
tert-Butyl 2-cyanopiperidine-1-

carboxylate

Cat. No.: B124477 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the heterocyclic

building block, tert-Butyl 2-cyanopiperidine-1-carboxylate. The nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data presented herein are essential for the

structural elucidation and quality control of this compound in research and drug development

settings.

Molecular Structure and Properties
Tert-butyl 2-cyanopiperidine-1-carboxylate, also known as N-Boc-2-cyanopiperidine, is a

key intermediate in organic synthesis. Its molecular formula is C₁₁H₁₈N₂O₂, with a molecular

weight of 210.27 g/mol . The structure features a piperidine ring N-protected with a tert-

butoxycarbonyl (Boc) group and a nitrile functional group at the 2-position.
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Property Value

Molecular Formula C₁₁H₁₈N₂O₂

Molecular Weight 210.27 g/mol

CAS Number 153749-89-4

Appearance White to pale brown powder

Melting Point 62-67 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectral Data
The ¹H NMR spectrum of tert-butyl 2-cyanopiperidine-1-carboxylate in a deuterated solvent

such as chloroform-d (CDCl₃) provides detailed information about the chemical environment of

the protons.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.8 - 4.6 m 1H H-2

~4.1 - 3.9 m 1H H-6 (axial)

~3.2 - 3.0 m 1H H-6 (equatorial)

~2.2 - 1.5 m 6H H-3, H-4, H-5

1.48 s 9H -C(CH₃)₃

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the

molecule.
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Chemical Shift (δ) ppm Assignment

~154.5 C=O (Boc)

~118.0 -C≡N

~80.5 -C(CH₃)₃

~47.0 C-2

~40.0 C-6

~28.4 -C(CH₃)₃

~28.0 C-3

~24.5 C-5

~20.0 C-4

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment

~2975-2850 Strong C-H stretch (alkane)

~2240 Sharp, Medium C≡N stretch (nitrile)

~1690 Strong C=O stretch (urethane)

~1450-1365 Medium C-H bend (alkane)

~1160 Strong C-O stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.[1] Predicted mass spectrometry data indicates the following common adducts:

[1]
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Adduct Calculated m/z

[M+H]⁺ 211.1441

[M+Na]⁺ 233.1260

[M+K]⁺ 249.0999

[M+NH₄]⁺ 228.1706

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for tert-butyl 2-
cyanopiperidine-1-carboxylate.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard

frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, broadband proton decoupling is

typically used to simplify the spectrum.

IR Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

commonly employed. A small amount of the powder is placed directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry

potassium bromide and pressing the mixture into a thin disk.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum is recorded first

and automatically subtracted from the sample spectrum.
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Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a chromatographic technique such as Gas Chromatography (GC) or

Liquid Chromatography (LC).

Ionization: Electrospray ionization (ESI) is a common soft ionization technique for this type of

molecule, which typically results in the observation of the protonated molecule [M+H]⁺.

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).
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Caption: Molecular structure of tert-Butyl 2-cyanopiperidine-1-carboxylate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b124477?utm_src=pdf-body-img
https://www.benchchem.com/product/b124477?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


tert-Butyl 2-cyanopiperidine-1-carboxylate

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

¹H NMR ¹³C NMR Functional Group ID Molecular Weight & Fragmentation

Structural Elucidation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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